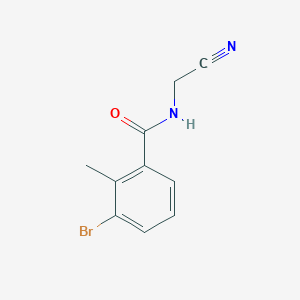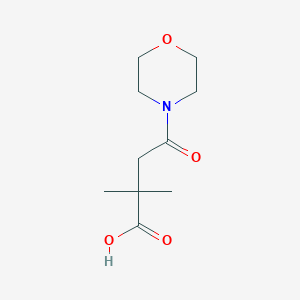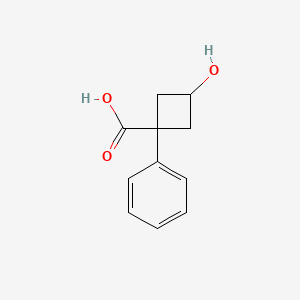
1-(Cyclopropanesulfonyl)-3-methylpiperazine
Vue d'ensemble
Description
1-(Cyclopropanesulfonyl)-3-methylpiperazine (CMP) is an organic compound that has been the subject of a considerable amount of scientific research in recent years. CMP is an important intermediate in the synthesis of several biologically active compounds, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis Applications
Intramolecular Diels−Alder Reaction : A study by Brosius, Overman, and Schwink (1999) describes the use of a sulfonamide unit for tethering cycloaddition partners, which is a key element in the synthesis of compounds like aloperine (Brosius, Overman, & Schwink, 1999).
Formation of Adducts with Lanthanide Tris-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionates : Trikha and Dilbagi (1993) investigated adducts of 1-methylpiperazine with lanthanides, highlighting its role in coordination chemistry (Trikha & Dilbagi, 1993).
Muscarinic Receptor Antagonism : Kozlowski et al. (2000) discovered a compound derived from [4-(phenylsulfonyl)phenyl]methylpiperazine as a muscarinic antagonist, showcasing its potential in receptor studies (Kozlowski et al., 2000).
Hydrolysis and Reactions in Organic Media : King, Lam, and Ferrazzi (1993) explored the mechanisms of hydrolysis and reactions of Cyclopropanesulfonyl chloride in organic media, which is related to the chemical class of 1-(Cyclopropanesulfonyl)-3-methylpiperazine (King, Lam, & Ferrazzi, 1993).
Biochemical and Pharmaceutical Applications
Protein Kinase Inhibition and Tumor Progression Studies : Blaya et al. (1998) researched the effects of protein kinase inhibitors, including 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, on tumor progression and metastases formation (Blaya, Crespo, Crespo, & Aliño, 1998).
Supramolecular Architectures in Crystal Engineering : Yu et al. (2015) demonstrated the formation of multi-component hydrogen-bonding salts with 1-methylpiperazine, useful in crystal engineering and material science (Yu, Wenyan, Yanjing, Lei, & Keke, 2015).
Apoptosis Induction in Neuroblastoma Cells : Ronca, Chan, and Yu (1997) studied the effect of 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine in inducing apoptosis in human neuroblastoma cells through a p53-dependent pathway (Ronca, Chan, & Yu, 1997).
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-7-6-10(5-4-9-7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFARXELQZEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1400085.png)
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)


![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)
![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)





amine](/img/structure/B1400101.png)